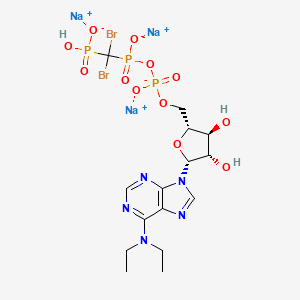

ARL67156TrisodiumSalt

Descripción general

Descripción

ARL67156 Trisodium Salt is a selective inhibitor of ecto-ATPase . It is also known as a weak competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1 . It is used in research and not intended for human or veterinary use .

Molecular Structure Analysis

The molecular formula of ARL67156 Trisodium Salt is C15H21Br2N5Na3O12P3 . Its molecular weight is 785.05 (anhydrous basis) . The compound is also known as 6-N,N-Diethyl-β-γ-dibromomethylene-D-adenosine-5′-triphosphate trisodium salt .Chemical Reactions Analysis

ARL67156 Trisodium Salt is an integral membrane protein that catalyzes the hydrolysis of extracellular ATP to ADP and inorganic phosphate . It is not an effective inhibitor of NTPDase2, NTPDase8, NPP3, and ecto-5′-nucleotidase (CD73), although it also reduces the activity of these enzymes .Physical And Chemical Properties Analysis

ARL67156 Trisodium Salt is a solid substance that is white to off-white in color . It is soluble in water (>20 mg/mL) but insoluble in DMSO . The compound should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

ATP Degradation Prevention

ARL67156 Trisodium Salt has been used to prevent ATP degradation during cerebrospinal fluid extraction . It acts as an ATPase inhibitor in ATP quantification assay for preventing ATP degradation in cytoplasm and mitochondrion .

Ecto-ATPase Inhibition

ARL67156 Trisodium Salt is known as an ecto-ATPase inhibitor . It has been used to treat cancer cells for ATP release assay . This inhibitor is presumed to be metabolically stable in biological studies due to its β, γ-dibromomethylene bridge .

Competitive Inhibitor of CD39

ARL67156 Trisodium Salt is a competitive inhibitor of CD39 . CD39 is an enzyme that plays a crucial role in purinergic signaling by hydrolyzing extracellular ATP and ADP .

Inhibition of ADP Degradation

ARL67156 Trisodium Salt preferentially inhibits the degradation of ADP compared to the degradation of ATP . This property makes it useful in studies focusing on the role of ADP in various biological processes .

NTPDase Inhibition

ARL67156 Trisodium Salt is a selective NTPDase inhibitor . NTPDases are a family of enzymes that hydrolyze nucleoside tri- and diphosphates .

Prevention of Vascular Calcification

ARL67156 Trisodium Salt has been found to prevent vascular calcification . This property could make it useful in the treatment of cardiovascular diseases .

Extension of Longevity in Progeria Mice

ARL67156 Trisodium Salt has been shown to extend longevity in Hutchinson-Gilford progeria syndrome mice . This suggests potential applications in age-related research .

Increase of Neurogenic Contract Response

ARL67156 Trisodium Salt has been found to increase the neurogenic contract response to nerve stimulation . This suggests potential applications in neurological research .

Mecanismo De Acción

Target of Action

ARL67156 Trisodium Salt is a selective inhibitor of ecto-ATPase , also known as NTPDase . This enzyme is an integral membrane protein that catalyzes the hydrolysis of extracellular ATP to ADP and inorganic phosphate . The compound also targets CD39 and CD73 .

Mode of Action

ARL67156 Trisodium Salt interacts with its targets by competitively inhibiting their function . It preferentially inhibits the degradation of ADP compared to the degradation of ATP . This results in an increased concentration of extracellular ATP, which can have various downstream effects depending on the tissue and cell type .

Biochemical Pathways

The primary biochemical pathway affected by ARL67156 Trisodium Salt is the hydrolysis of ATP to ADP. By inhibiting ecto-ATPase, the compound prevents the breakdown of ATP, leading to an accumulation of extracellular ATP . This can affect various signaling pathways that are regulated by ATP, such as purinergic signaling .

Pharmacokinetics

The compound is soluble in water , which suggests it could be well-absorbed and distributed in the body

Result of Action

ARL67156 Trisodium Salt has been shown to have several effects at the molecular and cellular level. For example, it can prevent vascular calcification and extend longevity in Hutchinson-Gilford progeria syndrome mice . It also increases the neurogenic contract response to nerve stimulation and enhances parasympathetic neurotransmission in the guinea-pig urinary bladder .

Direcciones Futuras

ARL67156 Trisodium Salt has been used in various research studies. For example, it has been used to prevent ATP degradation during cerebrospinal fluid extraction, as an ATPase inhibitor in ATP quantification assay for preventing ATP degradation in cytoplasm and mitochondrion, and as an ecto-ATPase inhibitor to treat cancer cells for ATP release assay . It has potential for more effective cancer therapy .

Propiedades

IUPAC Name |

trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11+,14-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYSFRKUFDOOSQ-ZANJJFDZSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Br2N5Na3O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

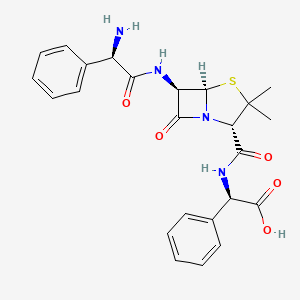

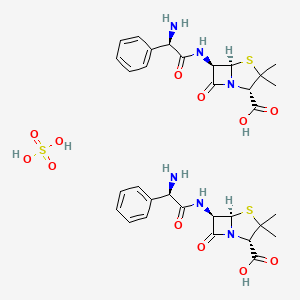

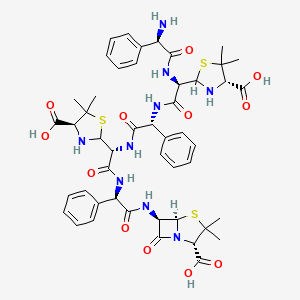

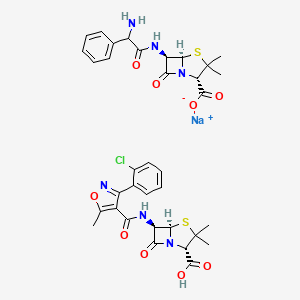

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)

![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)